(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral organic compound that contains both chlorine and fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoroaniline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to optimize yields.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine: can be compared with other halogenated phenyl ethane-diamines, such as:
Uniqueness
Halogen Substitution: The presence of both chlorine and fluorine atoms in specific positions on the phenyl ring can influence the compound’s reactivity and biological activity.
Chirality: The chiral nature of the compound can result in different biological activities for each enantiomer.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
FDGXDKTWIWJREK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CN)N)F |
Origin of Product |
United States |
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